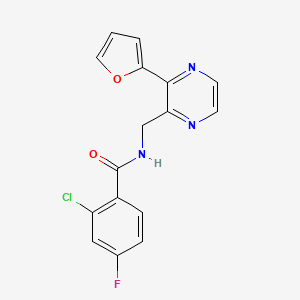

2-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related fluorinated benzamide derivatives, such as those incorporating pyrazolyl and furanyl groups, often involves multi-step chemical processes. For instance, the synthesis of benzamide neuroleptics with fluorine substitutions involves nucleophilic substitution reactions starting from phenyl-propanol derivatives, yielding fluorinated benzamides with high specificity and efficiency (Mukherjee, 1991).

Molecular Structure Analysis

Molecular structure analyses of similar compounds, such as "4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide", have been characterized through various spectroscopic methods, including NMR, IR, MS, and X-ray crystallography. These studies reveal the intricate details of the molecular framework, including bond lengths, angles, and spatial configuration, which are crucial for understanding the compound's chemical behavior (Deng et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of similar benzamide derivatives have been explored through various studies. For example, the oxidative heterodimerization reaction of allenamides and allenyl ketones catalyzed by Pd(II) showcases the potential for creating complex heterocyclic structures, indicative of the versatile reactivity patterns these compounds may exhibit (Shengming Ma et al., 2005).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior under various conditions. While specific data on our compound of interest may be limited, related research suggests that X-ray crystallography and solubility studies provide valuable insights into the physical characteristics of fluorinated benzamide compounds, influencing their application in material science and pharmaceuticals (E. A. Younes et al., 2020).

Chemical Properties Analysis

Chemical properties, including reactivity with various functional groups, stability under different conditions, and potential for further functionalization, are critical for the application of benzamide derivatives in chemical synthesis and drug development. Studies on similar compounds highlight the importance of understanding these chemical properties for exploiting the compound's full potential in synthesis and application (A. Eleev et al., 2015).

Scientific Research Applications

Fluorinated Pyrazoles in Medicinal Chemistry

Fluorinated pyrazoles, such as derivatives related to 2-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide, are significant in the development of medicinal chemistry. These compounds, particularly those with additional functional groups allowing further functionalization, serve as crucial building blocks. The synthetic strategy for creating new 3-amino-4-fluoropyrazoles, involving monofluorination and subsequent condensation, highlights their potential in designing drugs with enhanced properties due to the incorporation of fluorine atoms, which can significantly alter biological activity and pharmacokinetics (Surmont et al., 2011).

Antitumor Potential through Histone Deacetylase Inhibition

Benzamide derivatives, such as this compound, have been studied for their ability to inhibit histone deacetylase (HDA), a therapeutic target in cancer treatment. One such derivative, MS-27-275, demonstrated significant in vivo antitumor activity against various human tumors, highlighting the potential of structurally similar compounds in offering new strategies for chemotherapy, especially for cancers unresponsive to traditional antitumor agents (Saito et al., 1999).

Antimicrobial and Antifungal Applications

The synthesis and biological evaluation of novel analogues, incorporating pyrazin-2-yl and furan-2-yl motifs, have demonstrated significant antimicrobial and antifungal activities. These findings suggest that compounds structurally related to this compound could be promising candidates for developing new antibacterial and antifungal agents, particularly those with electron-withdrawing groups like fluorine, which enhance biological activity (Rajurkar & Pund, 2014).

Antiviral Research Against Influenza

Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against the avian influenza virus, indicating the potential of this compound related structures in antiviral research. The ability of these compounds to significantly reduce viral activity presents a promising avenue for developing novel antiviral drugs, especially against strains such as H5N1 (Hebishy et al., 2020).

Luminescence for Biological Applications

Compounds with benzamide and pyrazin-2-yl structures, including those related to this compound, have been explored for their luminescence properties, which are essential for various biological and organic material applications. The development of blue fluorophores from benzamides signifies the potential of such compounds in enhancing the performance and application range of luminescent materials in bioimaging and other biological assays (Yamaji et al., 2017).

properties

IUPAC Name |

2-chloro-4-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3O2/c17-12-8-10(18)3-4-11(12)16(22)21-9-13-15(20-6-5-19-13)14-2-1-7-23-14/h1-8H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEKMOLQPXSUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)

![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)

![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)

![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)

![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)

![3-[(4-fluorophenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492404.png)